molecular formula C7H11BrO2 B129631 2-Bromo-1-(oxan-4-yl)ethan-1-one CAS No. 141095-78-5

2-Bromo-1-(oxan-4-yl)ethan-1-one

Cat. No. B129631
M. Wt: 207.06 g/mol
InChI Key: HYZSWXALTGLKSD-UHFFFAOYSA-N
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Description

The compound "2-Bromo-1-(oxan-4-yl)ethan-1-one" is not directly mentioned in the provided papers. However, the papers discuss various brominated compounds and their synthesis, molecular structures, and chemical properties, which can provide insights into the analysis of similar brominated organic compounds .

Synthesis Analysis

The synthesis of brominated compounds often involves halogen-exchange reactions, as seen in the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, which yielded higher yields and proved to be an effective chemical protective group . Similarly, the synthesis of 1,1'-Bis(2-bromobenzoylthioureido)ethane was achieved through the reaction of 2-bromobenzoylisothiocyanate with ethylenediamine . These methods could potentially be adapted for the synthesis of "2-Bromo-1-(oxan-4-yl)ethan-1-one" by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure and stability of brominated compounds can be analyzed using various spectroscopic techniques and computational methods. For instance, the molecular structure, vibrational frequencies, and assignments of a brominated ethanone compound were investigated using Gaussian09 software, and the results were in agreement with experimental data . The crystal structure of another brominated compound was determined to be monoclinic with specific space group parameters . These techniques could be applied to determine the molecular structure of "2-Bromo-1-(oxan-4-yl)ethan-1-one."

Chemical Reactions Analysis

Brominated compounds can undergo various chemical reactions, including cyclization, as demonstrated by the synthesis of furan-2(5H)-one derivatives via a palladium-catalyzed cyclization reaction of 2,3-allenoic acids . The reactivity of brominated compounds towards nucleophiles and their potential to participate in bimolecular condensation reactions is also noted . These reactions could be relevant to the chemical behavior of "2-Bromo-1-(oxan-4-yl)ethan-1-one."

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds, such as their thermal decomposition behavior, can be complex. For example, the thermal decomposition of a brominated flame retardant involves a 1,3-hydrogen shift and fission of C-C bonds, leading to various brominated products . The HOMO-LUMO analysis and molecular electrostatic potential studies provide insights into the charge transfer within the molecule and its potential applications in nonlinear optics . These analyses could be indicative of the properties of "2-Bromo-1-(oxan-4-yl)ethan-1-one."

Scientific Research Applications

Chemical Synthesis and Characterization

2-Bromo-1-(oxan-4-yl)ethan-1-one and its derivatives play a significant role in chemical synthesis. They serve as intermediates or key components in synthesizing various compounds. For instance, 1-(4- Bromo -1-hydroxynaphthalen-2-yl)-ethan-1-one was prepared and used to synthesize compounds that exhibited excellent antimicrobial activities (Sherekar, Kakade, & Padole, 2021). Additionally, various 2-bromo-1-arylethanone derivatives, including 2-bromo-1-(furan-2-yl)ethan-1-one, were computationally studied for their reactivity with imidazole, showcasing their importance in chemical reaction studies (Erdogan & Erdoğan, 2019).

Crystallography and Material Analysis

The compound also finds applications in crystallography and materials science. For example, a study involved the synthesis of 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethan-1-one from 2-acetyl-1-naphthol using Br2/AcOH. The crystal structure of the resulting compound, 4-bromo-2-acetyl-1-naphthol, was analyzed using X-ray single-crystal diffractometry, revealing details about its crystal system, space group symmetry, and molecular dimensions (Patil, Pathan, & Zangade, 2021).

properties

IUPAC Name

2-bromo-1-(oxan-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO2/c8-5-7(9)6-1-3-10-4-2-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZSWXALTGLKSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80526536
Record name 2-Bromo-1-(oxan-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80526536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(oxan-4-yl)ethan-1-one

CAS RN

141095-78-5
Record name 2-Bromo-1-(oxan-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80526536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-(oxan-4-yl)ethan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Thionyl chloride (2 mL, 27 mmol) was added to tetrahydro-pyran-4-carboxylic acid (1.1 g, 8.4 mmol) at 10° C. The mixture was warmed to ambient temperature and stirred for 2 h. Excess thionyl chloride was evaporated and the residue co-distilled with toluene to remove the traces of thionyl chloride. The resulting crude acid chloride was dissolved in dry acetonitrile (3 mL) and cooled to 0° C. Trimethylsilyl diazomethane (12.6 mL, 25.3 mmol) was added and the reaction mixture was stirred at ambient temperature for 2 h. It was then cooled to −10° C. and a solution of 15% HBr in acetic acid (2 mL) was added. The mixture was stirred at room temperature for 1 h then quenched with saturated sodium bicarbonate solution and extracted with ether (3×20 mL). The combined ether extracts were washed with brine, dried over anhydrous sodium sulfate and concentrated in vacuo to afford 2-bromo-1-(tetrahydro-pyran-4-yl)-ethanone (620 mg, 35%) as an oil.
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Synthesis routes and methods II

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